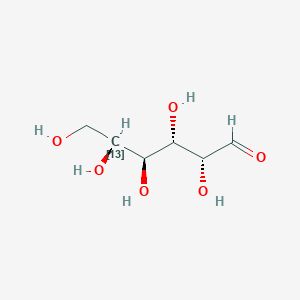

D-ガラクトース-5-13C

概要

説明

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal is a naturally occurring organic compound found in some plants and fruits It is a secondary metabolite of the shikimate pathway and is composed of six carbon atoms and five hydroxyl groups

科学的研究の応用

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal has numerous applications in scientific research:

Chemistry: It is used as a key intermediate in the synthesis of flavonoids, carotenoids, and lignins.

Biology: The compound is studied for its role in the shikimate pathway and its interactions with various enzymes and proteins.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: It is used in the production of various biochemicals and as a precursor for the synthesis of complex organic molecules.

作用機序

Target of Action

D-Galactose-5-13C, also known as (2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal, is a 13C labeled D-Galactose . D-Galactose is a natural aldohexose and a C-4 epimer of glucose . It is primarily targeted at cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells .

Mode of Action

The compound interacts with its targets through the process of deuteration , which has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This interaction results in changes in the metabolic pathways of the target cells .

Biochemical Pathways

D-Galactose-5-13C affects the galactose metabolism . It is used as a tracer for quantitation during the drug development process . The affected pathways and their downstream effects are crucial in guiding efforts in metabolic engineering, biotechnology, microbiology, human health, and cell culture .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-Galactose-5-13C are significant in its bioavailability. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of D-Galactose-5-13C’s action are primarily observed in the metabolic pathways of the target cells . Chronic systemic D-galactose exposure can induce memory loss, neurodegeneration, and oxidative damage in mice .

Action Environment

The action, efficacy, and stability of D-Galactose-5-13C can be influenced by various environmental factors.

生化学分析

Biochemical Properties

D-galactose-5-13C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, D-galactose-5-13C can be utilized in microbial fermentation and enzyme-catalyzed conversion processes . It is also involved in the Maillard browning reaction .

Cellular Effects

The effects of D-galactose-5-13C on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-galactose-5-13C involves its interactions at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-galactose-5-13C change over time. It has been observed that D-galactose-5-13C has good stability, and its degradation over time is minimal .

Metabolic Pathways

D-galactose-5-13C is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it can affect metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal can be achieved through several methods. One common approach involves the oxidation of glucose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal often involves the use of biotechnological processes. Microorganisms such as bacteria and yeast are engineered to produce the compound through fermentation. This method is preferred due to its efficiency and cost-effectiveness.

化学反応の分析

Types of Reactions

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction conditions vary depending on the desired product.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines. The reaction conditions include specific solvents and temperatures to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include various derivatives of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal, which have different functional groups attached to the carbon backbone. These derivatives are used in various scientific and industrial applications.

類似化合物との比較

Similar Compounds

- (2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanal

- (3S,4R,5R)-1,3,5,6-Tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexan-2-one

Uniqueness

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .

生物活性

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal, commonly recognized as D-Galactose-5-13C, is a naturally occurring organic compound derived from the shikimate pathway. This compound is a labeled form of D-galactose and is characterized by its five hydroxyl groups and specific stereochemistry. Its biological activities are of significant interest due to its involvement in various metabolic processes and potential therapeutic applications.

- Molecular Formula : C₆H₁₂O₆

- Molecular Weight : 182.141 g/mol

- Density : 1.732 g/cm³

- Melting Point : 150-152°C

The biological activity of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal is primarily linked to its role in galactose metabolism . It interacts with various enzymes and proteins involved in metabolic pathways. The presence of deuterium in this compound alters its pharmacokinetic properties and enhances its utility as a tracer in metabolic studies.

1. Antioxidant Properties

Research has indicated that D-galactose derivatives exhibit antioxidant activities that can mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by free radicals.

2. Anti-inflammatory Effects

Studies suggest that (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal may have anti-inflammatory effects. By modulating inflammatory pathways and cytokine production, it could play a role in reducing inflammation-related diseases.

3. Role in Metabolism

As a component of the galactose metabolism pathway, this compound is vital for energy production and cellular function. Its metabolism can influence the overall metabolic health of organisms.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of D-galactose derivatives demonstrated that (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal significantly reduced oxidative stress markers in vitro. The results indicated a reduction in malondialdehyde levels and an increase in glutathione levels in treated cells compared to controls.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Malondialdehyde (µM) | 15 | 8 |

| Glutathione (µM) | 10 | 18 |

Case Study 2: Anti-inflammatory Mechanisms

In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Group | Treated Group |

|---|---|---|

| TNF-alpha (pg/mL) | 250 | 120 |

| IL-6 (pg/mL) | 300 | 150 |

Research Applications

The compound has various applications across different fields:

- Pharmaceutical Research : Investigated for potential therapeutic effects in metabolic disorders.

- Nutritional Science : Studied for its role in dietary sources of antioxidants.

- Biochemistry : Used as a tracer in metabolic studies to understand carbohydrate metabolism.

特性

IUPAC Name |

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-JIAGYQKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。